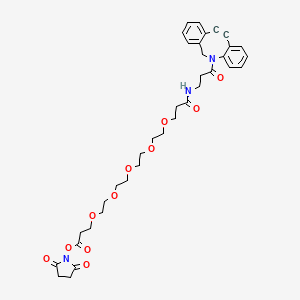
DBCO-NHCO-PEG5-NHS-Ester
Übersicht
Beschreibung
DBCO-NHCO-PEG5-NHS ester is a PEG derivative containing NHS ester that is able to react specifically and efficiently with primary amines such as the side chain of lysine residues or aminosilane-coated surfaces at neutral or slightly basic condition to form a covalent bond .
Synthesis Analysis
DBCO-NHCO-PEG5-NHS ester is used in the synthesis of antibody-drug conjugates (ADCs). It contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .Molecular Structure Analysis
The molecular formula of DBCO-NHCO-PEG5-NHS ester is C36H43N3O11. The average mass is 693.740 Da and the monoisotopic mass is 693.289734 Da .Chemical Reactions Analysis
DBCO-NHCO-PEG5-NHS ester is a click chemistry reagent. It contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .Physical and Chemical Properties Analysis
The molecular weight of DBCO-NHCO-PEG5-NHS ester is 693.8 g/mol. The elemental analysis shows that it contains C, 62.33; H, 6.25; N, 6.06; O, 25.37 .Wissenschaftliche Forschungsanwendungen
Biokonjugation
DBCO-NHCO-PEG5-NHS-Ester: wird in Biokonjugationsprozessen häufig eingesetzt. Es ermöglicht die Anbindung verschiedener Biomoleküle aneinander oder an feste Trägermaterialien {svg_1}. Die NHS-Estergruppe reagiert spezifisch mit primären Aminen und bildet stabile Amidbindungen, eine grundlegende Reaktion bei der Konjugation von Proteinen, Peptiden und Antikörpern für therapeutische und diagnostische Zwecke.
Arzneimittel-Abgabesysteme
In der Arzneimittel-Abgabe wird This compound zur Herstellung von PEG-modifizierten Medikamenten eingesetzt. Die PEG-Modifizierung erhöht die Löslichkeit und Stabilität von therapeutischen Wirkstoffen und reduziert deren Immunogenität und Toxizität {svg_2}. Die DBCO-Gruppe ermöglicht nachfolgende Click-Chemie-Reaktionen, die eine gezielte Abgabe des Medikaments an bestimmte Zellen oder Gewebe ermöglichen.
Oberflächenfunktionalisierung
Diese Verbindung spielt auch eine zentrale Rolle bei der Oberflächenfunktionalisierung. Sie kann Oberflächen wie Nanopartikel oder Mikroplatten modifizieren, um DBCO-Gruppen einzuführen, die dann verwendet werden können, um Azid-modifizierte Moleküle zu verankern {svg_3}. Diese Anwendung ist entscheidend für die Entwicklung von diagnostischen Instrumenten und Biosensoren.
PROTAC-Linker
This compound: dient als PROTAC-Linker (PROteolysis TArgeting Chimera). PROTACs sind Moleküle, die entwickelt wurden, um bestimmte Proteine in Zellen abzubauen. Der Linker verbindet einen Liganden für das Zielprotein mit einem Liganden für eine E3-Ubiquitin-Ligase, was zur Ubiquitinierung des Zielproteins und anschließendem Abbau durch das Proteasom führt {svg_4}.
Click-Chemie
Die DBCO-Einheit ist eine Cyclooctin-Gruppe, die an der spannungsinduzierten Alkin-Azid-Cycloaddition (SPAAC) teilnimmt, ohne dass ein Katalysator erforderlich ist {svg_5}. Diese „Click-Chemie“-Reaktion ist hochspezifisch, schnell und funktioniert unter physiologischen Bedingungen, was sie ideal für die Markierung und Verfolgung von Molekülen in lebenden Zellen oder in vivo macht.
Biomarker-Detektion
Im Bereich der Biomarker-Detektion wird This compound verwendet, um fluoreszierende Markierungen oder andere Detektionsmoleküle an Antikörper oder andere Proteine zu binden, die an Biomarker von Interesse binden können {svg_6}. Dies ermöglicht die empfindliche und spezifische Detektion von Krankheiten in frühen Stadien.
Wirkmechanismus
Target of Action
DBCO-NHCO-PEG5-NHS ester is a compound that primarily targets primary amines . These primary amines are often found in the side chains of lysine residues in proteins, peptides, or on aminosilane-coated surfaces .
Mode of Action
The compound interacts with its targets through a specific and efficient reaction. It forms a covalent bond with primary amines at a pH of 7-9 . This reaction is often used for the introduction of the DBCO moiety into proteins, peptides, or amino-modified oligonucleotides .
Biochemical Pathways
DBCO-NHCO-PEG5-NHS ester is a key player in the synthesis of PROTACs and antibody-drug conjugates (ADCs) . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . On the other hand, ADCs are comprised of an antibody to which an ADC cytotoxin is attached through an ADC linker .
Pharmacokinetics
The hydrophilic polyethylene glycol (peg) spacer arm in the compound imparts water solubility that is transferred to the labeled molecule, thus reducing aggregation of labeled molecules . This suggests that the compound’s water solubility may influence its absorption and distribution within the body.
Result of Action
The result of the compound’s action is the formation of a covalent bond with primary amines, leading to the introduction of the DBCO moiety into proteins, peptides, or amino-modified oligonucleotides . This enables the synthesis of PROTACs and ADCs, which can selectively degrade target proteins or deliver cytotoxins to target cells .
Action Environment
The compound reacts specifically and efficiently with primary amines at a pH of 7-9 . This suggests that the compound’s action, efficacy, and stability may be influenced by the pH of the environment. Additionally, the hydrophilic PEG spacer arm enhances the compound’s water solubility , which could also influence its action in aqueous environments.
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
DBCO-NHCO-PEG5-NHS ester plays a significant role in biochemical reactions. It reacts specifically and efficiently with a primary amine, such as the side chain of lysine residues or aminosilane-coated surfaces, at pH 7-9 to form a covalent bond . This property allows DBCO-NHCO-PEG5-NHS ester to interact with various enzymes, proteins, and other biomolecules, facilitating the formation of PROTACs and ADCs .
Cellular Effects
The effects of DBCO-NHCO-PEG5-NHS ester on cells and cellular processes are primarily related to its role in the synthesis of PROTACs and ADCs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . ADCs, on the other hand, are comprised of an antibody to which an ADC cytotoxin is attached through an ADC linker . Both of these processes can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of DBCO-NHCO-PEG5-NHS ester involves its ability to form covalent bonds with primary amines . This reaction is facilitated by the DBCO group in the compound, which can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . This mechanism allows DBCO-NHCO-PEG5-NHS ester to bind with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
Given its role in the synthesis of PROTACs and ADCs, it is likely that it interacts with enzymes or cofactors involved in protein degradation and antibody-drug conjugation .
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H43N3O11/c40-32(37-16-13-33(41)38-27-30-7-2-1-5-28(30)9-10-29-6-3-4-8-31(29)38)14-17-45-19-21-47-23-25-49-26-24-48-22-20-46-18-15-36(44)50-39-34(42)11-12-35(39)43/h1-8H,11-27H2,(H,37,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKLBFTYZNBCQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H43N3O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
693.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


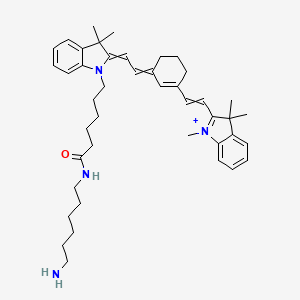


![9H-Pyrrolo[1',2':2,3]isoindolo[4,5,6-cd]indol-9-one, 10-acetyl-2,6,6a,7,11a,11b-hexahydro-11-hydroxy-7,7-dimethyl-, (6aR,11aS,11bR)-](/img/structure/B606886.png)
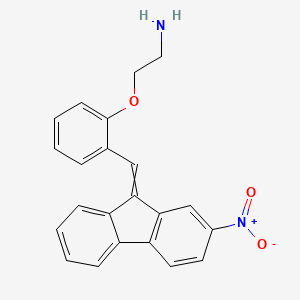
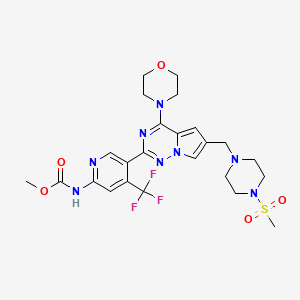
![tert-butyl N-[(4S)-4-[[(2S)-3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-5-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-5-oxopentyl]carbamate](/img/structure/B606896.png)
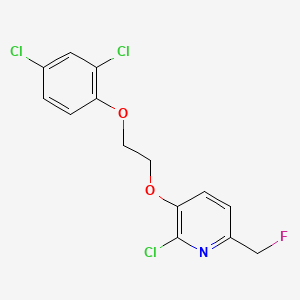
![N-[4-(aminomethyl)-2,6-dimethylphenyl]-5-(2,5-dichlorophenyl)furan-2-carboxamide;hydrochloride](/img/structure/B606899.png)
